Initial Toxicity Screening of 3-Fluoro-6-methoxyphenyl-(1-methyl-2-pyrrolyl)methanol: A Predictive and Empirical Framework
Initial Toxicity Screening of 3-Fluoro-6-methoxyphenyl-(1-methyl-2-pyrrolyl)methanol: A Predictive and Empirical Framework
Target Audience: Researchers, Toxicologists, and Early-Stage Drug Development Professionals Content Type: Technical Whitepaper & Screening Guide
Executive Summary & Structural Causality
In early-stage drug discovery, the transition from synthetic building block to viable lead compound hinges on identifying and mitigating intrinsic toxicophores. The compound 3-Fluoro-6-methoxyphenyl-(1-methyl-2-pyrrolyl)methanol [1] presents a highly specific structural profile that mandates a rigorous, tiered toxicity screening strategy.
As a Senior Application Scientist, I approach this molecule not merely as a string of atoms, but as a reactive system. The experimental choices in this guide are dictated by the causality of its structural moieties:
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The 1-methyl-2-pyrrolyl group: Electron-rich pyrroles are notorious for undergoing cytochrome P450 (CYP450)-mediated oxidation. This bioactivation often yields reactive epoxides or imine methides that covalently bind to hepatic proteins, causing Idiosyncratic Drug Toxicity (IDT).
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The 6-methoxyphenyl group: The methoxy substituent is highly susceptible to O-demethylation by CYP2D6 or CYP3A4, generating a free phenol. Subsequent oxidation can yield reactive quinone species.
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The 3-Fluoro substituent: While fluorine increases lipophilicity and blocks oxidation at the 3-position, the elevated lipophilicity increases the probability of promiscuous binding to off-target ion channels, specifically the hERG potassium channel.
To de-risk this compound, we must deploy a tiered screening workflow that empirically tests these predictive hypotheses.
Tiered initial toxicity screening workflow for early-stage go/no-go decision making.
Tier 1: Reactive Metabolite Profiling & Genotoxicity
Because the primary liability of the pyrrole and methoxy groups is oxidative bioactivation, our first tier of testing must isolate the compound's behavior in the presence of mammalian metabolic enzymes.
Predictive Bioactivation & GSH Trapping
Reactive electrophiles deplete intracellular glutathione (GSH), leading to oxidative stress and cell death. To capture these transient species before they cause irreversible damage, we utilize a GSH trapping assay.
Predictive CYP450-mediated bioactivation pathway and glutathione (GSH) trapping mechanism.
Self-Validating Protocol: In Vitro GSH Trapping Assay
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Preparation: Prepare a 10 µM solution of 3-Fluoro-6-methoxyphenyl-(1-methyl-2-pyrrolyl)methanol in 100 mM potassium phosphate buffer (pH 7.4).
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Metabolic Activation: Add Human Liver Microsomes (HLM) to a final protein concentration of 1 mg/mL, and supplement with 5 mM reduced Glutathione (GSH).
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Initiation: Start the reaction by adding 1 mM NADPH. Incubate at 37°C for 60 minutes.
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Quenching: Terminate the reaction using an equal volume of ice-cold acetonitrile containing an internal standard (e.g., labetalol).
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Analysis: Centrifuge at 14,000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS using a neutral loss scan of m/z 129 (characteristic of GSH adducts).
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Self-Validation System: The assay must include Verapamil (negative control, <1% adduct formation) and Diclofenac (positive control, >15% adduct formation). If the positive control fails to produce detectable adducts, the HLM batch is deemed inactive, and the run is invalidated.
Bacterial Reverse Mutation (Ames) Test
To comply with the ICH M7 guidelines for assessing DNA-reactive (mutagenic) impurities[2], we must determine if the parent compound or its metabolites induce genetic mutations. The assay is performed according to OECD Guideline 471.
Self-Validating Protocol: GLP Ames Test (Plate Incorporation)
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Strain Preparation: Grow histidine-dependent Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and tryptophan-dependent E. coli WP2 uvrA overnight.
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Metabolic Simulation: Prepare the S9 mix (rat liver extract induced by phenobarbital/β-naphthoflavone) to simulate mammalian hepatic metabolism. This is critical to test the mutagenicity of the pyrrole-epoxide metabolite.
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Exposure: Mix 100 µL of bacterial suspension, 50 µL of the test compound (dosed at 1.5, 5, 15, 50, 150, 500, 1500, and 5000 µ g/plate ), and 500 µL of S9 mix (or buffer for the -S9 condition) into 2 mL of molten top agar.
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Incubation: Pour the mixture onto minimal glucose agar plates and incubate at 37°C for 48-72 hours.
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Quantification: Count revertant colonies using an automated colony counter.
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Self-Validation System: Spontaneous reversion rates (vehicle control, 0.1% DMSO) must fall within historical laboratory ranges. Strain-specific positive controls (e.g., 2-Aminoanthracene for +S9 conditions) must induce a statistically significant, dose-dependent increase (≥3-fold for TA1535/TA1537, ≥2-fold for TA98/TA100) in revertants.
Tier 2: Cardiac Safety Pharmacology
The lipophilic nature of the fluorinated aromatic ring increases the risk of off-target binding to the human Ether-à-go-go-Related Gene (hERG) potassium channel, a primary driver of drug-induced QT interval prolongation. In accordance with ICH S7B guidelines[3][4], a GLP-compliant hERG patch-clamp assay is mandatory.
Self-Validating Protocol: Automated Patch-Clamp hERG Assay
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Cell Culture: Utilize Chinese Hamster Ovary (CHO) cells stably expressing the hERG channel.
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Electrophysiology Setup: Establish a whole-cell patch-clamp configuration. Hold the membrane potential at -80 mV. Apply a depolarizing pulse to +20 mV for 2 seconds to open the channels, followed by a repolarizing step to -50 mV to elicit the outward tail current.
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Compound Perfusion: Perfuse 3-Fluoro-6-methoxyphenyl-(1-methyl-2-pyrrolyl)methanol at ascending concentrations (0.1, 1, 10, and 30 µM). Allow 5 minutes of equilibration per concentration.
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Measurement: Record the peak amplitude of the tail current and calculate the percentage of inhibition relative to the baseline.
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Self-Validation System: The vehicle control (0.1% DMSO) must demonstrate <5% current run-down over the recording period. The positive control (E-4031 , 100 nM) must yield >80% hERG tail current inhibition. Only cells with a seal resistance >1 GΩ and initial tail current >300 pA are accepted into the final dataset.
Quantitative Data Synthesis & Decision Matrix
To facilitate objective decision-making, all quantitative data derived from the self-validating protocols must be measured against strict Go/No-Go thresholds. The table below summarizes the target acceptance criteria for advancing 3-Fluoro-6-methoxyphenyl-(1-methyl-2-pyrrolyl)methanol to in vivo pharmacokinetic (PK) studies.
Table 1: Quantitative Acceptance Criteria for Initial Toxicity Screening
| Assay Category | Target Metric | "Go" Threshold (Pass) | "No-Go" Threshold (Fail) | Self-Validation Requirement |
| GSH Trapping | Reactive Adduct Formation | < 5% relative to parent | > 15% relative to parent | Diclofenac positive control >15% |
| Ames Test (OECD 471) | Mutagenic Reversion Rate | < 2-fold increase over vehicle | ≥ 2-fold (dose-dependent) | 2-AA positive control ≥ 3-fold |
| hERG Patch-Clamp | IC₅₀ (Potassium Channel) | > 30 µM | < 10 µM | E-4031 (100 nM) > 80% inhibition |
| HepG2 Cytotoxicity | Cell Viability (IC₅₀) | > 50 µM | < 10 µM | Amiodarone IC₅₀ < 20 µM |
| HLM Stability | Intrinsic Clearance (CLint) | < 20 µL/min/mg protein | > 50 µL/min/mg protein | Verapamil CLint > 40 µL/min/mg |
Interpretation Logic: If the compound triggers a "No-Go" in the hERG assay but passes genotoxicity, structural optimization should focus on reducing lipophilicity (e.g., replacing the fluorine atom or increasing the polarity of the methanol linker). If it fails the Ames test (+S9), the pyrrole ring is likely undergoing deleterious bioactivation, necessitating a scaffold hop away from the 1-methyl-2-pyrrolyl moiety.
References
- Buy 3-(2,4-Difluorophenoxy)aniline (EVT-12773926)
- Bacterial Reverse Mutation Assay or Ames assay (OECD 471)
- ICH M7 Assessment and control of DNA reactive (mutagenic)
- Source: mediford.
- Source: europa.eu (European Medicines Agency)
Sources
- 1. evitachem.com [evitachem.com]
- 2. ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. Best Practice hERG Assay | Advanced Solutions | Mediford Corporation [mediford.com]
- 4. ema.europa.eu [ema.europa.eu]
